molecular formula C17H13N3O3 B4614860 (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone

(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone

Cat. No.: B4614860
M. Wt: 307.30 g/mol
InChI Key: XWEGVWMAHOXWRY-UHFFFAOYSA-N
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Description

(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a 4-methylphenyl group and a 2-nitrophenyl group attached to an imidazole ring

Properties

IUPAC Name

(4-methylphenyl)-[1-(2-nitrophenyl)imidazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-6-8-13(9-7-12)16(21)17-18-10-11-19(17)14-4-2-3-5-15(14)20(22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEGVWMAHOXWRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=NC=CN2C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.

    Introduction of the 4-methylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the imidazole ring is alkylated with a 4-methylphenyl halide in the presence of a Lewis acid catalyst.

    Nitration of the phenyl ring: The final step involves the nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be further functionalized with different substituents using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used as a building block for the development of new materials with specific properties.

    Biology: Imidazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.

    Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: The compound can be used in the development of new catalysts, dyes, and polymers, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of (4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone can be compared with other imidazole derivatives, such as:

    (4-methylphenyl)[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanone: This compound has a chloro group instead of a nitro group, which can lead to different reactivity and biological activity.

    (4-methylphenyl)[1-(2-hydroxyphenyl)-1H-imidazol-2-yl]methanone: The presence of a hydroxy group can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interaction with biological targets.

    (4-methylphenyl)[1-(2-methylphenyl)-1H-imidazol-2-yl]methanone: The methyl group can influence the compound’s steric properties and electronic distribution, impacting its reactivity and biological activity.

The uniqueness of this compound lies in the presence of both the nitro and methyl groups, which can contribute to its distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone
Reactant of Route 2
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(4-methylphenyl)[1-(2-nitrophenyl)-1H-imidazol-2-yl]methanone

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